molecular formula C8H7Br3 B15195184 1,3-Dibromo-5-(2-bromoethyl)benzene CAS No. 75894-88-1

1,3-Dibromo-5-(2-bromoethyl)benzene

Cat. No.: B15195184
CAS No.: 75894-88-1
M. Wt: 342.85 g/mol
InChI Key: XVYXVLJEOUQEDU-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-(2-bromoethyl)benzene is an organic compound with the molecular formula C8H7Br3. It is a derivative of benzene, where three bromine atoms are substituted at the 1, 3, and 5 positions, and an additional bromoethyl group is attached at the 5 position. This compound is known for its significant reactivity due to the presence of multiple bromine atoms, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-(2-bromoethyl)benzene can be synthesized through a multi-step process involving bromination reactions. One common method involves the bromination of 1,3-dibromo-5-ethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-(2-bromoethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce brominated carboxylic acids .

Scientific Research Applications

1,3-Dibromo-5-(2-bromoethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-(2-bromoethyl)benzene involves its reactivity with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which activate the benzene ring towards nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dibromo-5-(2-bromoethyl)benzene
  • 1,4-Dibromo-2,5-bis(bromomethyl)benzene
  • 1,3-Dibromo-5-chlorobenzene

Uniqueness

1,3-Dibromo-5-(2-bromoethyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated benzene derivatives. The presence of the bromoethyl group at the 5 position further enhances its versatility in chemical synthesis .

Properties

CAS No.

75894-88-1

Molecular Formula

C8H7Br3

Molecular Weight

342.85 g/mol

IUPAC Name

1,3-dibromo-5-(2-bromoethyl)benzene

InChI

InChI=1S/C8H7Br3/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5H,1-2H2

InChI Key

XVYXVLJEOUQEDU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CCBr

Origin of Product

United States

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